![molecular formula C9H7BrO2 B1333965 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 81945-13-3](/img/structure/B1333965.png)
4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
The compound 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a brominated hydroxy ketone with a complex molecular structure. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves multi-step reactions, including bromination, hydrolysis, substitution, and condensation. For instance, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one was achieved through a series of steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions, which improved the reaction time and overall yield . Similarly, the synthesis of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one involved refluxing with glacial acetic acid in the presence of fused ZnCl2 . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined using X-ray analysis, revealing a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . The presence of non-classical hydrogen bonds and π-π interactions was also noted. These structural insights are valuable for understanding the conformation and stability of similar brominated compounds like this compound.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including those that lead to the formation of new bonds or rearrangements. For instance, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one undergoes thermal rearrangement into quinazolin-2-aldehyde upon heating . These types of reactions could be relevant for the chemical behavior of this compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The compound 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was studied using various computational methods to determine properties such as vibrational frequencies, HOMO-LUMO analysis, and molecular electrostatic potential . The negative charge was found to be concentrated on the C=O group, while the positive region was over the aromatic rings. These properties, including first hyperpolarizability, suggest potential applications in nonlinear optics and as an anti-neoplastic agent due to inhibitory activity against TPII . Such analyses are crucial for predicting the reactivity and potential applications of this compound.
Scientific Research Applications
Synthesis and Crystal Structures
Research by Kravtsov et al. (2012) in the "Journal of Molecular Structure" discusses the synthesis and crystal structures of closely related compounds to 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. Their study illustrates the variations in molecular forms and assembly modes in crystals influenced by changes in molecular structures, providing insights into the synthesis process and crystallography of such compounds (Kravtsov et al., 2012).
Determination of Absolute Configuration
Prysiazhnuk et al. (2021) in "Synthetic Communications" conducted a study on the synthesis of stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are important in synthesizing biologically active compounds. Their work involved enzymatic kinetic resolution and other techniques to establish the absolute configurations of these stereoisomers, highlighting the importance of these methods in understanding the structural aspects of such compounds (Prysiazhnuk et al., 2021).
Practical Synthesis of Related Compounds
Ikemoto et al. (2005) in "Organic Process Research & Development" describe a practical method for synthesizing a compound related to this compound. Their research showcases the development of an orally active CCR5 antagonist, demonstrating the potential of such compounds in therapeutic applications (Ikemoto et al., 2005).
Rearrangement and Diastereoselective Synthesis
Silva et al. (2007) in "Synthesis" explored the synthesis of indans through a thallium(III)-mediated ring contraction reaction, which is relevant to the synthesis of this compound. Their study provided insights into the mechanism and diastereoselectivity of such reactions, contributing to the understanding of chemical synthesis techniques (Silva et al., 2007).
Synthesis, Characterization, and Biological Evaluation
Sherekar et al. (2021) in the "International Journal of Advanced Research in Science, Communication and Technology" synthesized and characterized similar compounds, assessing their antimicrobial activities. This research highlights the potential biological applications and importance of understanding the properties of such compounds (Sherekar et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes .
Mode of Action
Its ability to inhibit cyp1a2 suggests that it may interfere with the metabolism of certain drugs and other xenobiotics .
Pharmacokinetics
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one exhibits high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.96, indicating its lipophilicity . Its water solubility is 0.135 mg/ml .
properties
IUPAC Name |
4-bromo-7-hydroxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWBCFVYMDBPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395450 | |
Record name | 4-Bromo-7-hydroxyindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81945-13-3 | |
Record name | 4-Bromo-7-hydroxyindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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